

Elucidation of Rauvotetraphylline C: An NMR-Based Structural Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rauvotetraphylline C*

Cat. No.: *B1162055*

[Get Quote](#)

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of natural products. This document provides a detailed protocol for the structural analysis of **Rauvotetraphylline C**, an indole alkaloid isolated from *Rauvolfia tetraphylla*. By employing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ^1H NMR, ^{13}C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), the complete chemical structure and stereochemistry of **Rauvotetraphylline C** can be determined. This guide offers a comprehensive workflow, from sample preparation to spectral interpretation, and presents the key NMR data in a clear, tabular format for easy reference.

Introduction

Rauvotetraphylline C is a member of the indole alkaloid family, a class of natural products renowned for their structural complexity and diverse pharmacological activities. The precise determination of their molecular architecture is a critical step in drug discovery and development, enabling structure-activity relationship (SAR) studies and synthetic efforts. NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of

atoms within a molecule. This note describes the application of various NMR techniques to fully characterize the structure of **Rauvotetraphylline C**.

Experimental Protocols

Sample Preparation

A standardized protocol for the preparation of an NMR sample is crucial for acquiring high-quality data.

- **Sample Weighing:** Accurately weigh approximately 3-5 mg of purified **Rauvotetraphylline C**.
- **Solvent Selection:** Dissolve the sample in 0.5 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD). The choice of solvent can influence chemical shifts, so consistency is key.[\[1\]](#)
- **Homogenization:** Gently vortex the sample until the compound is fully dissolved.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- **Standard Addition (Optional):** For quantitative NMR (qNMR), a known amount of an internal standard can be added.

NMR Data Acquisition

The following experiments are recommended for a thorough structural elucidation. All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

- **^1H NMR (Proton):** Provides information on the number and chemical environment of protons.
 - **Pulse Sequence:** zg30 or equivalent
 - **Spectral Width:** 0-12 ppm
 - **Acquisition Time:** ~3 seconds
 - **Relaxation Delay:** 1-2 seconds

- Number of Scans: 16-64
- ^{13}C NMR (Carbon): Determines the number and types of carbon atoms (e.g., CH_3 , CH_2 , CH , C).
 - Pulse Sequence: zgpg30 (proton-decoupled)
 - Spectral Width: 0-200 ppm
 - Acquisition Time: ~1 second
 - Relaxation Delay: 2 seconds
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
- COSY (Correlation Spectroscopy): Identifies proton-proton (^1H - ^1H) spin-spin coupling networks, revealing adjacent protons.
 - Pulse Sequence: cosygpqf or similar
 - Spectral Width: 0-12 ppm in both dimensions
 - Number of Increments: 256-512 in the indirect dimension
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (^1H - ^{13}C).
 - Pulse Sequence: hsqcedetgpsisp2.3 or equivalent
 - Spectral Width: 0-12 ppm (^1H) and 0-160 ppm (^{13}C)
 - $^1\text{J}(\text{C},\text{H})$ Coupling Constant: Optimized for ~145 Hz
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds ($^2\text{J}(\text{C},\text{H})$ and $^3\text{J}(\text{C},\text{H})$), crucial for piecing together molecular fragments.
 - Pulse Sequence: hmbcgplpndqf or similar

- Spectral Width: 0-12 ppm (^1H) and 0-200 ppm (^{13}C)
- Long-Range Coupling Constant: Optimized for 8-10 Hz
- ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing insights into the stereochemistry of the molecule.
- Pulse Sequence: roesygp-ph
- Mixing Time: 200-500 ms

Data Presentation

The following tables summarize the ^1H and ^{13}C NMR chemical shift assignments for **Rauvotetraphylline C**, as reported by Gao et al. (2012).[\[1\]](#)

Table 1: ^1H NMR Data for **Rauvotetraphylline C** (in CDCl_3)

Position	δ H (ppm)	Multiplicity	J (Hz)
3	4.05	m	
5	3.33	m	
6 α	2.10	m	
6 β	1.85	m	
9	7.49	d	7.5
10	7.09	t	7.5
11	7.15	t	7.5
12	7.31	d	7.5
14 α	2.25	m	
14 β	1.95	m	
15	2.80	m	
16	4.85	m	
17 α	3.80	dd	11.5, 4.5
17 β	3.65	dd	11.5, 2.0
18	1.68	s	
19	5.40	q	
20	2.55	m	
21	3.95	s	
1'-H	6.73	dd	15.8, 9.1
2'-H	6.06	d	15.8
4'-H	2.22	s	

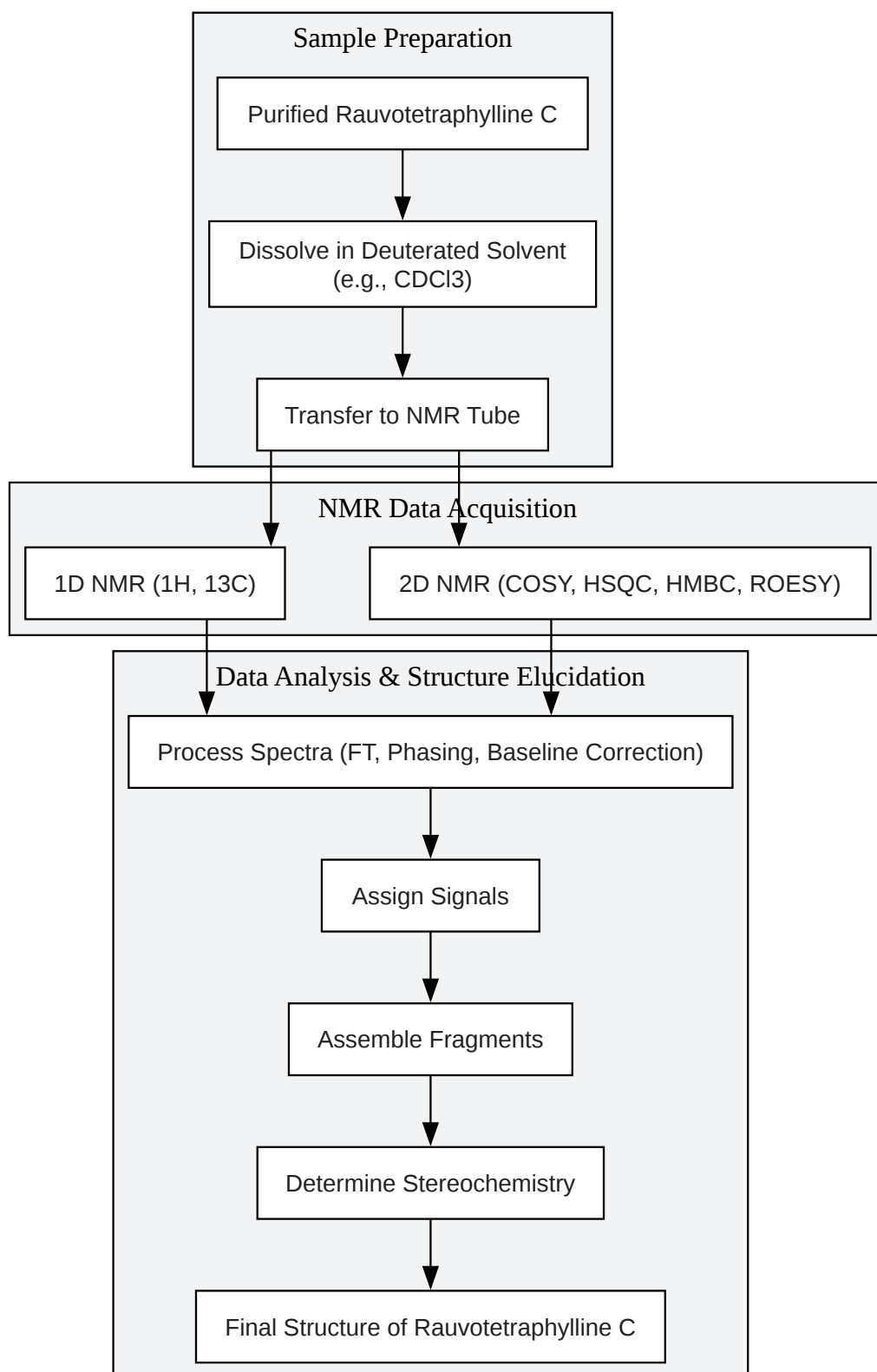
Table 2: ^{13}C NMR Data for **Rauvotetraphylline C** (in CDCl_3)

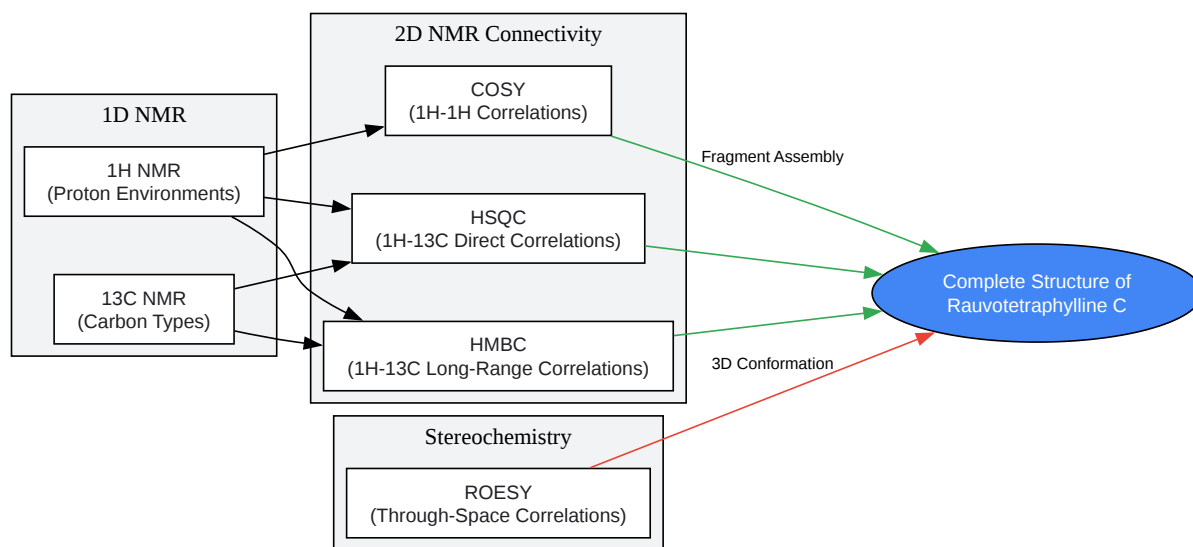
Position	δC (ppm)	Type
2	134.5	C
3	60.2	CH
5	54.9	CH
6	32.5	CH ₂
7	108.1	C
8	127.8	C
9	118.2	CH
10	119.8	CH
11	121.5	CH
12	110.9	CH
13	136.2	C
14	28.1	CH ₂
15	46.8	CH
16	78.5	CH
17	65.4	CH ₂
18	12.5	CH ₃
19	124.3	CH
20	131.6	C
21	52.3	CH ₃
1'	151.7	CH
2'	131.6	CH
3'	201.1	C
4'	27.0	CH ₃

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of **Rauvotetraphylline C** using NMR spectroscopy.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- To cite this document: BenchChem. [Elucidation of Rauvotetraphylline C: An NMR-Based Structural Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1162055#nmr-spectroscopy-for-structural-analysis-of-rauvotetraphylline-c\]](https://www.benchchem.com/product/b1162055#nmr-spectroscopy-for-structural-analysis-of-rauvotetraphylline-c)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com